molecular formula C24H20AsBrOS B14413822 [2-Oxo-2-(thiophen-2-yl)ethyl](triphenyl)arsanium bromide CAS No. 86486-33-1

[2-Oxo-2-(thiophen-2-yl)ethyl](triphenyl)arsanium bromide

Cat. No.: B14413822
CAS No.: 86486-33-1
M. Wt: 511.3 g/mol
InChI Key: VKEDBKLYFPARRX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-(thiophen-2-yl)ethylarsanium bromide: is a chemical compound that belongs to the class of organoarsenic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and an arsine group bonded to triphenyl and bromide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(thiophen-2-yl)ethylarsanium bromide typically involves the reaction of thiophene derivatives with triphenylarsine and bromine under controlled conditions. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the arsine group is oxidized to form various oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organoarsenic compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology: In biological research, the compound is investigated for its potential as an antimicrobial agent due to the presence of the arsenic atom, which can exhibit toxicity towards microorganisms .

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anticancer agents. Its ability to interact with biological molecules is of significant interest.

Industry: In the industrial sector, the compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Oxo-2-(thiophen-2-yl)ethylarsanium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene ring and arsine group can bind to active sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: What sets 2-Oxo-2-(thiophen-2-yl)ethylarsanium bromide apart is its combination of a thiophene ring with an arsine group bonded to triphenyl and bromide. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

86486-33-1

Molecular Formula

C24H20AsBrOS

Molecular Weight

511.3 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl)-triphenylarsanium;bromide

InChI

InChI=1S/C24H20AsOS.BrH/c26-23(24-17-10-18-27-24)19-25(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1

InChI Key

VKEDBKLYFPARRX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[As+](CC(=O)C2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.